VITAMIN F

Catalog No.
S1827807
CAS No.
11006-87-4
M.F
C20H32O2
M. Wt
304.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
VITAMIN F

CAS Number

11006-87-4

Product Name

VITAMIN F

IUPAC Name

icosa-5,8,11,14-tetraenoic acid

Molecular Formula

C20H32O2

Molecular Weight

304.5 g/mol

InChI

InChI=1S/C20H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h6-7,9-10,12-13,15-16H,2-5,8,11,14,17-19H2,1H3,(H,21,22)

InChI Key

YZXBAPSDXZZRGB-UHFFFAOYSA-N

Canonical SMILES

CCCCCC=CCC=CCC=CCC=CCCCC(=O)O
  • Alpha-linolenic acid (ALA): An omega-3 fatty acid found in plant sources like flaxseeds, chia seeds, and walnuts .
  • Linoleic acid (LA): An omega-6 fatty acid present in various vegetable oils, nuts, and seeds .

Scientific Research on the Applications of ALA and LA

Cardiovascular Health:

Several studies suggest ALA and LA may play a role in preventing cardiovascular disease. Research indicates ALA may reduce the risk of heart disease, possibly by lowering blood pressure and improving blood vessel function . Additionally, LA consumption, when replacing saturated fats, might be associated with a lower risk of type 2 diabetes . However, further investigation is needed to clarify the specific mechanisms and optimal intake levels.

Brain Health:

Emerging evidence suggests ALA and LA might benefit brain health. Studies suggest they might help reduce the risk of cognitive decline, Alzheimer's disease, and dementia . However, more research is required to understand the underlying mechanisms and determine the most effective dietary strategies.

Other Potential Applications:

Research is ongoing to explore the potential benefits of ALA and LA in various other areas, including:

  • Skin health: Topical application of fatty acids might improve dry and rough skin and even signs of aging .
  • Mental health: Some studies suggest regular intake of omega-3 fatty acids, which can be derived from ALA, may improve symptoms of depression and anxiety .
  • Infant development: Consuming fish rich in omega-3 fatty acids during pregnancy and lactation might support fetal brain development .

Vitamin F is a term that refers to two essential fatty acids: alpha-linolenic acid (an omega-3 fatty acid) and linoleic acid (an omega-6 fatty acid). These fatty acids are crucial for human health as they cannot be synthesized by the body and must be obtained through diet. Vitamin F plays a significant role in maintaining skin health, supporting cellular structure, and regulating various physiological processes. The term "vitamin" in Vitamin F can be misleading, as it is not a vitamin in the traditional sense but rather a combination of essential fatty acids that are vital for various bodily functions .

EFAs play crucial roles in various biological processes. They are structural components of cell membranes, influencing membrane fluidity and function []. They also serve as precursors for signaling molecules called eicosanoids, which regulate inflammation, blood pressure, and immune function [].

Involving alpha-linolenic acid and linoleic acid include:

  • Eicosanoid Synthesis: Both alpha-linolenic acid and linoleic acid serve as precursors for the synthesis of eicosanoids, which are signaling molecules that play roles in inflammation, immunity, and other physiological functions.
  • Conversion to Longer Chain Fatty Acids: Alpha-linolenic acid can be converted into eicosapentaenoic acid and docosahexaenoic acid, while linoleic acid can be converted into gamma-linolenic acid and arachidonic acid. These conversions are catalyzed by various enzymes including desaturases and elongases .

Vitamin F exhibits several biological activities:

  • Cell Membrane Integrity: It contributes to the structure and fluidity of cell membranes, which is essential for cellular function.
  • Anti-inflammatory Effects: The metabolites derived from these fatty acids have anti-inflammatory properties, which can help in managing chronic diseases such as cardiovascular disease and arthritis.
  • Skin Health: Vitamin F aids in maintaining skin hydration and elasticity by promoting the synthesis of ceramides, which form a barrier on the skin surface .

Vitamin F is not synthesized in the body; thus, dietary intake is essential. It can be sourced from various foods:

  • Alpha-linolenic Acid Sources: Flaxseeds, chia seeds, walnuts, hemp seeds, and certain oils (e.g., flaxseed oil).
  • Linoleic Acid Sources: Safflower oil, sunflower oil, corn oil, soybeans, nuts (e.g., pine nuts), and seeds .

Vitamin F has multiple applications in health and nutrition:

  • Dietary Supplements: Used to ensure adequate intake of essential fatty acids for individuals who may not consume sufficient amounts through diet.
  • Cosmetic Products: Incorporated into skincare formulations for its moisturizing properties and ability to improve skin barrier function.
  • Therapeutic Uses: Explored for potential benefits in managing conditions like eczema, psoriasis, and other inflammatory disorders due to its anti-inflammatory properties .

Vitamin F is often compared with other essential fatty acids. Here are some similar compounds:

CompoundTypeUnique Features
Alpha-linolenic AcidOmega-3Precursor to eicosapentaenoic acid
Linoleic AcidOmega-6Precursor to arachidonic acid
Gamma-linolenic AcidOmega-6Anti-inflammatory properties
Eicosapentaenoic AcidOmega-3Found primarily in fish oils
Docosahexaenoic AcidOmega-3Critical for brain health

Uniqueness of Vitamin F

Vitamin F's uniqueness lies in its combination of both omega-3 and omega-6 fatty acids as essential nutrients that must be consumed through diet. This balance is crucial for optimal health, particularly regarding inflammatory responses and cellular integrity .

Vitamin F represents a unique classification of essential fatty acids comprising two distinct polyunsaturated fatty acid components: alpha-linolenic acid and linoleic acid [2] [5]. These compounds were initially designated as "vitamin F" when discovered in 1923, though subsequent research in 1929 demonstrated that they are more appropriately classified as fats rather than vitamins [5]. The compound exists as a mixture of two essential polyunsaturated fatty acids that cannot be synthesized by the human body and must be obtained through dietary sources [9].

Molecular Configuration of Alpha-Linolenic Acid (C18:3, ω-3) and Linoleic Acid (C18:2, ω-6)

Alpha-Linolenic Acid Molecular Structure

Alpha-linolenic acid exhibits the molecular formula C18H30O2 with a molecular weight of 278.436 grams per mole [1] [30] [31]. The International Union of Pure and Applied Chemistry designation for this compound is (9Z,12Z,15Z)-octadeca-9,12,15-trienoic acid, reflecting its systematic nomenclature based on the positioning of its three cis double bonds [6] [30]. The compound is registered under Chemical Abstracts Service number 463-40-1 and maintains PubChem identifier 5280934 [1] [6].

The structural configuration of alpha-linolenic acid features an eighteen-carbon chain with three cis double bonds located at positions 9, 12, and 15 when counted from the carboxylic acid terminus [1] [5]. The omega-3 classification derives from the position of the first double bond occurring at the third carbon atom from the methyl terminus [5] [30]. The complete structural representation demonstrates all-cis-9,12,15-octadecatrienoic acid with the molecular arrangement CH3CH2CH=CHCH2CH=CHCH2CH=CH(CH2)7COOH [6].

Linoleic Acid Molecular Structure

Linoleic acid possesses the molecular formula C18H32O2 with a molecular weight of 280.452 grams per mole [3] [32] [36]. The International Union of Pure and Applied Chemistry nomenclature designates this compound as (9Z,12Z)-octadeca-9,12-dienoic acid, indicating the presence of two cis double bonds at specified positions [7] [32]. The compound maintains Chemical Abstracts Service registry number 60-33-3 and PubChem identifier 5280450 [3] [7].

The structural framework of linoleic acid consists of an eighteen-carbon backbone containing two cis double bonds positioned at carbons 9 and 12 from the carboxylic acid end [3] [7]. The omega-6 classification results from the location of the first double bond at the sixth carbon from the methyl terminus [5] [32]. The complete molecular structure can be represented as HOOC(CH2)7CH=CHCH2CH=CH(CH2)4CH3, demonstrating the characteristic polyunsaturated fatty acid architecture [32].

Fatty AcidIUPAC NameCommon DesignationMolecular FormulaMolecular Weight (g/mol)CAS Registry NumberPubChem CID
Alpha-Linolenic Acid(9Z,12Z,15Z)-octadeca-9,12,15-trienoic acid18:3 (ω-3)C₁₈H₃₀O₂278.436463-40-15280934
Linoleic Acid(9Z,12Z)-octadeca-9,12-dienoic acid18:2 (ω-6)C₁₈H₃₂O₂280.45260-33-35280450

Physicochemical Properties Comparative Analysis

Both alpha-linolenic acid and linoleic acid exhibit similar physicochemical characteristics as colorless oils that are virtually insoluble in water but readily soluble in organic solvents [30] [32]. Alpha-linolenic acid demonstrates a melting point of -11°C and a boiling point of 232°C at 13 mmHg pressure, with a density of 0.9164 grams per cubic centimeter [30]. Linoleic acid exhibits a melting point range of -12°C to -6.9°C with a density of 0.9 grams per cubic centimeter [32].

The melting point variations between these compounds correlate directly with their degree of unsaturation, where increased numbers of cis double bonds result in lower melting temperatures due to reduced intermolecular packing efficiency [27] [29]. This relationship demonstrates that alpha-linolenic acid, possessing three double bonds, maintains a lower melting point compared to linoleic acid with two double bonds [15] [27].

PropertyAlpha-Linolenic AcidLinoleic Acid
Melting Point (°C)-11-12 to -6.9
Boiling Point (°C)232 (at 13 mmHg)Not specified
Density (g/cm³)0.91640.9
AppearanceColorless oilColorless oil
Water SolubilityVirtually insolubleVirtually insoluble
Organic Solvent SolubilitySolubleSoluble

Comparative Analysis of Double Bond Geometry and Conformational Flexibility

Geometric Configuration of Double Bonds

The double bond geometry in both alpha-linolenic acid and linoleic acid exclusively exhibits cis configuration, which represents the naturally occurring form of these essential fatty acids [13] [15]. In cis configuration, the hydrogen atoms adjacent to each double bond are positioned on the same side of the carbon chain, creating characteristic molecular kinks that significantly influence the three-dimensional structure [12] [13].

Alpha-linolenic acid contains three cis double bonds at positions 9, 12, and 15, resulting in a highly bent molecular conformation that approaches a curved or hooked shape [13] [15]. The presence of multiple cis double bonds creates a series of approximately 30-degree bends in the carbon chain, leading to a compact, curved three-dimensional structure [12]. Linoleic acid, with two cis double bonds at positions 9 and 12, exhibits a less pronounced but still significant bend in its molecular architecture [13] [15].

The geometric implications of cis double bond configuration directly impact the physical properties and biological functions of these fatty acids [13] [27]. The bent conformation prevents tight molecular packing, resulting in lower melting points and liquid state at room temperature, distinguishing these compounds from their saturated counterparts [27] [29].

Fatty AcidNumber of Double BondsDouble Bond PositionsConfigurationOmega ClassificationFirst Double Bond from Methyl End
Alpha-Linolenic Acid39, 12, 15cis, cis, cisω-3Position 3
Linoleic Acid29, 12cis, cisω-6Position 6

Conformational Flexibility Analysis

Conformational flexibility studies utilizing computational methods have revealed that polyunsaturated fatty acid chains demonstrate significant rotational freedom around sigma bonds adjacent to double bond systems [14]. The flexibility of these compounds originates from internal rotation about pairs of sigma bonds in the sp2-sp3-sp2 atomic sequence characteristic of polyunsaturated fatty acid structures [14].

Research employing Hartree-Fock and Density Functional Theory calculations has demonstrated that omega-3 fatty acids like alpha-linolenic acid exhibit flat potential energy surfaces around terminal dihedral angles, indicating multiple accessible conformations under physiological conditions [14]. This conformational diversity enables these molecules to adopt various three-dimensional arrangements that facilitate their integration into biological membrane systems [14].

The conformational properties of linoleic acid similarly demonstrate significant flexibility, particularly around the allylic carbon positions adjacent to double bonds [14]. The presence of two double bonds creates multiple rotational axes that allow the molecule to assume different spatial orientations while maintaining its characteristic bent overall structure [13] [14].

Comparative analysis reveals that increased numbers of cis double bonds correlate with enhanced conformational flexibility, with alpha-linolenic acid demonstrating greater structural adaptability than linoleic acid due to its additional double bond [12] [14]. This enhanced flexibility contributes to the biological functions of these fatty acids in membrane systems where structural adaptability is essential for proper cellular function [12].

Spectroscopic Characterization: Nuclear Magnetic Resonance, Gas Chromatography-Mass Spectrometry, and Chromatographic Profiling

Nuclear Magnetic Resonance Spectroscopic Analysis

Nuclear magnetic resonance spectroscopy provides definitive structural characterization of alpha-linolenic acid and linoleic acid through analysis of both proton and carbon-13 nuclei [18] [19] [20]. Proton nuclear magnetic resonance spectra reveal characteristic signal patterns that enable quantitative determination and structural elucidation of these polyunsaturated fatty acids [19] [20].

The proton nuclear magnetic resonance spectrum of alpha-linolenic acid demonstrates distinctive signals at specific chemical shift ranges [20] [23]. The terminal methyl group produces signals between 0.0-1.0 parts per million, while aliphatic methylene groups and ethyl methyl groups appear between 1.0-1.5 parts per million [20] [23]. Signals ranging from 2.0-2.5 parts per million represent alpha and beta hydrogens adjacent to double bonds, with particular relevance for alpha-linolenic acid identification [23]. Olefinic hydrogens attached to double bond carbons produce characteristic signals between 5.0-5.5 parts per million [20] [23].

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information through analysis of carbon environments [20] [23]. Aliphatic carbon atoms generate signals between 20-40 parts per million, while olefinic carbons associated with double bonds appear between 125-135 parts per million [20] [23]. The enhanced chemical shift dispersion in carbon-13 nuclear magnetic resonance enables resolution of additional structural features compared to proton spectroscopy [20].

Linoleic acid exhibits similar nuclear magnetic resonance characteristics with specific differences reflecting its two-double bond structure [18] [19]. The bis-allylic methylene groups, unique to polyunsaturated fatty acids with multiple double bonds, produce distinctive signals that facilitate identification and quantification [18] [20]. Homonuclear correlation spectroscopy experiments demonstrate connectivity patterns between different molecular segments, confirming structural assignments [20].

NMR TypeChemical Shift Range (ppm)AssignmentRelevance
¹H NMR0.0-1.0Methyl group (ω1)Terminal methyl identification
¹H NMR1.0-1.5Aliphatic CH₂ and ethyl CH₃Saturated chain segments
¹H NMR2.0-2.5α and β hydrogensAdjacent to double bonds
¹H NMR4.0-4.2Ethyl estersEster derivatives
¹H NMR5.0-5.5Olefinic hydrogensDouble bond carbons
¹³C NMR20-40Aliphatic carbonsSaturated carbon backbone
¹³C NMR125-135Olefinic carbonsUnsaturated carbon identification

Gas Chromatography-Mass Spectrometry Analysis

Gas chromatography-mass spectrometry represents the gold standard analytical technique for comprehensive fatty acid profiling and quantitative analysis of alpha-linolenic acid and linoleic acid [21] [25]. The analytical protocol typically employs pentafluorobenzyl bromide derivatization followed by negative chemical ionization mass spectrometry to achieve optimal sensitivity and selectivity [21].

Chromatographic separation utilizes capillary columns with low-polarity stationary phases, such as 100% dimethylpolysiloxane, to achieve baseline resolution of fatty acid derivatives [21]. Temperature programming from 150°C to 270°C at controlled gradients enables separation of long-chain fatty acids with different degrees of unsaturation [21]. The analytical method demonstrates excellent resolution for positional isomers and provides quantitative accuracy through incorporation of isotope-labeled internal standards [21].

Mass spectrometric detection employing negative chemical ionization enhances sensitivity for carboxylate derivatives, enabling detection of trace quantities in complex biological matrices [21]. The technique achieves derivatization efficiencies of approximately 80-85% for both saturated and unsaturated fatty acids, with no significant differences observed based on chain length or degree of unsaturation [21].

Metabolomic applications of gas chromatography-mass spectrometry have demonstrated the utility of this technique for studying alpha-linolenic acid metabolism and its regulatory effects on cellular processes [25]. Research utilizing this analytical approach has revealed metabolic pathways and transformation products of alpha-linolenic acid in biological systems [25].

Chromatographic Profiling Methodologies

High-performance liquid chromatography coupled with photodiode array detection provides complementary analytical capabilities for fatty acid analysis [22]. This technique offers advantages for thermally labile compounds and enables direct analysis without derivatization requirements [22]. The method demonstrates particular utility for environmental samples where chemical modification might introduce analytical artifacts [22].

Advanced chromatographic techniques utilize highly polar cyanopolysiloxane stationary phases to achieve separation of geometric and positional isomers that cannot be resolved using conventional analytical conditions [21]. These specialized columns enable discrimination between cis and trans isomers, though complete baseline resolution of all isomeric forms remains challenging in complex mixtures [21].

Two-dimensional gas chromatography represents an emerging technique for comprehensive fatty acid analysis, addressing limitations associated with co-elution of structural isomers [21]. This approach utilizes orthogonal separation mechanisms to enhance peak capacity and improve analytical resolution for complex fatty acid profiles [21].

Silver-ion solid phase extraction provides a complementary pre-purification strategy for separating cis and trans fatty acid isomers prior to chromatographic analysis [21]. This technique utilizes silver-ion impregnated silica to fractionate geometric isomers based on their coordination chemistry differences [21].

XLogP3

6.3

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

304.240230259 g/mol

Monoisotopic Mass

304.240230259 g/mol

Heavy Atom Count

22

Dates

Modify: 2023-08-15

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